(2-Chloro-6-methylphenyl)methanol

Vue d'ensemble

Description

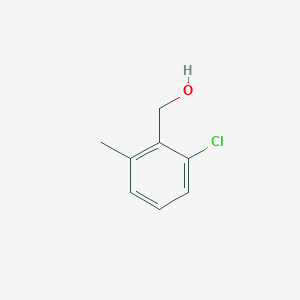

(2-Chloro-6-methylphenyl)methanol is an organic compound with the molecular formula C8H9ClO It is a chlorinated aromatic alcohol, characterized by the presence of a chloro group and a methyl group attached to a benzene ring, along with a hydroxymethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-methylphenyl)methanol typically involves the reaction of 2-chloro-6-methylbenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Chloro-6-methylphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form (2-Chloro-6-methylphenyl)formaldehyde or (2-Chloro-6-methylphenyl)formic acid.

Reduction: Further reduction of the hydroxymethyl group can yield (2-Chloro-6-methylphenyl)methane.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.

Major Products Formed

Oxidation: (2-Chloro-6-methylphenyl)formaldehyde, (2-Chloro-6-methylphenyl)formic acid.

Reduction: (2-Chloro-6-methylphenyl)methane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Applications in Chemistry

Intermediate in Organic Synthesis:

(2-Chloro-6-methylphenyl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its chlorinated and hydroxymethylated structure allows for further functionalization, making it useful in creating pharmaceuticals and agrochemicals.

Comparison with Similar Compounds:

| Compound Name | Structural Features | Applications |

|---|---|---|

| (2-Chloro-4-methylphenyl)methanol | Methyl group at position 4 | Used in similar synthetic pathways |

| (2-Bromo-6-methylphenyl)methanol | Bromine instead of chlorine | Investigated for different reactivity profiles |

| (2-Chloro-6-ethylphenyl)methanol | Ethyl group instead of methyl | Explored for variations in biological activity |

Biological Applications

Anticancer Properties:

Research has indicated that derivatives of this compound may exhibit significant cytotoxic effects against various human cancer cell lines, such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). A study utilizing the MTT assay demonstrated that certain derivatives showed promising anticancer activity, suggesting potential therapeutic applications in oncology.

Antimicrobial Activity:

The compound's structural characteristics suggest possible antimicrobial properties. Similar chlorinated phenolic compounds have been documented for their efficacy against various pathogens. Variations in substitution patterns can enhance biological activity, making this compound a candidate for further investigation in antimicrobial research.

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, this compound is utilized in the production of specialty chemicals with specific properties tailored for various applications. Its ability to act as a versatile scaffold allows chemists to design new materials with desired characteristics.

Case Studies

Case Study 1: Anticancer Activity Assessment

A comprehensive study evaluated synthesized derivatives of this compound against human cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxicity, particularly against MCF-7 cells, highlighting the potential for development into anticancer agents.

Case Study 2: Antimicrobial Efficacy

Research comparing the antimicrobial effects of chlorinated phenolic compounds revealed that this compound showed promising results against Gram-positive bacteria. The study emphasized the need for further exploration into its mechanism of action and potential as an antimicrobial agent.

Mécanisme D'action

The mechanism of action of (2-Chloro-6-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2-Chloro-4-methylphenyl)methanol: Similar structure but with the methyl group in a different position.

(2-Bromo-6-methylphenyl)methanol: Bromine instead of chlorine.

(2-Chloro-6-ethylphenyl)methanol: Ethyl group instead of methyl.

Uniqueness

(2-Chloro-6-methylphenyl)methanol is unique due to the specific positioning of the chloro and methyl groups, which can influence its reactivity and interactions. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups on the benzene ring can lead to unique chemical behavior compared to other similar compounds.

Activité Biologique

(2-Chloro-6-methylphenyl)methanol, also known by its chemical formula C₈H₉ClO and CAS number 77206-89-4, is an aromatic compound characterized by a chlorinated phenyl structure with a hydroxymethyl group. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound consists of a phenyl ring substituted at the 2-position with a chlorine atom and at the 6-position with a methyl group. The presence of the hydroxymethyl group (-CH₂OH) enhances its reactivity and potential for biological activity. Its molecular weight is approximately 156.61 g/mol.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. A study evaluated various synthesized compounds for their cytotoxic activity against human cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) using the MTT assay. The results suggested that certain derivatives of this compound exhibited significant cytotoxic effects, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound's structural features suggest possible antimicrobial activity. Its similarity to other chlorinated phenolic compounds, which are known for their antimicrobial properties, supports this hypothesis. Variations in substitution patterns can influence the biological behavior of such compounds, potentially enhancing their efficacy against various pathogens .

Synthesis and Derivatives

This compound can be synthesized through various chemical routes, often serving as a precursor for more complex heterocyclic compounds that exhibit diverse biological activities. The synthesis of derivatives allows for the exploration of structure-activity relationships, which is crucial in drug development .

Case Study 1: Cytotoxic Activity Assessment

In one study, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against different cancer cell lines. The findings demonstrated that modifications to the phenolic structure significantly affected the compounds' potency, emphasizing the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound and its derivatives. The results indicated that certain derivatives displayed enhanced activity against resistant strains of bacteria and fungi, suggesting that this compound could be a valuable lead in developing new antimicrobial agents .

Comparative Analysis with Related Compounds

To understand the biological potential of this compound better, it is essential to compare it with structurally similar compounds:

| Compound Name | Similarity | Notable Features |

|---|---|---|

| (2,4-Dichloro-6-methylphenyl)methanol | 0.97 | Increased reactivity due to additional chlorine substituent |

| (3-Chloro-2-methylphenyl)methanol | 0.97 | Different chlorine position alters biological activity |

| (2-Chloro-4-methylphenyl)methanol | 0.94 | Variation in methyl positioning alters properties |

| (3,5-Dichloro-2-methylphenyl)methanol | 0.94 | Multiple chlorines may enhance antimicrobial activity |

| 2,3-Dichloro-6-methylbenzyl alcohol | 0.97 | Similar structure but different functional groups |

This table highlights how variations in substitution patterns can influence chemical behavior and potential applications.

Propriétés

IUPAC Name |

(2-chloro-6-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIYFJNPRFWSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.